
Glibenclamide potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glibenclamide, sel de potassium est un dérivé de la glibenclamide, une sulfonylurée de deuxième génération utilisée principalement comme agent hypoglycémiant oral pour le traitement du diabète de type 2. Ce composé est connu pour sa capacité à promouvoir la libération d'insuline en inhibant les canaux potassiques sensibles à l'ATP dans les cellules bêta pancréatiques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Glibenclamide, sel de potassium peut être synthétisé par cristallisation de la glibenclamide avec des ions potassium dans des conditions contrôlées. Le processus implique la dissolution de la glibenclamide dans un solvant approprié et l'ajout d'un sel de potassium, tel que le chlorure de potassium, à la solution. Le mélange est ensuite soumis à des conditions de cristallisation pour obtenir la forme de sel de potassium désirée .
Méthodes de production industrielle
Dans les environnements industriels, la production de glibenclamide, sel de potassium implique des processus de cristallisation à grande échelle. Les conditions sont optimisées pour garantir un rendement élevé et la pureté du produit final. L'utilisation de techniques et d'équipements de cristallisation avancés contribue à obtenir une qualité et une stabilité constantes du composé .
Analyse Des Réactions Chimiques
Solubility and Hydration-Dependent Reactivity
Glibenclamide potassium salt exists in anhydrous (form I) and hydrate (form II) polymorphs, with significant differences in solubility:
-
77-fold higher solubility in water compared to pure glibenclamide .
-
33-fold higher solubility in phosphate buffer (pH 7) than other glibenclamide salts .
Property | Form I (Anhydrous) | Form II (Hydrate) |
---|---|---|
Solubility in H₂O | 77× pure GBA | 77× pure GBA |
Solubility in pH 7 | 33× pure GBA | 33× pure GBA |
Hydration stability | Reversible sorption | Transforms to I |
Dynamic vapor sorption (DVS) studies confirm reversible water sorption for most salts, except GBA-K form II, which irreversibly converts to form I after desorption . This hydration-dependent phase transition impacts dissolution kinetics in aqueous environments.
Ion Exchange and Channel Interactions
The potassium ions in the salt mediate interactions with ATP-sensitive potassium (KATP) channels:
-
Inhibition of KATP channels : Blocks SUR1-Kir6.2 subunits in pancreatic β-cells, depolarizing membranes and stimulating insulin secretion .
-
Modulation of cardiac ion channels : At 100 μM, inhibits swelling-activated Cl⁻ currents (IC₅₀ ≈ 65 μM) and Ca²⁺-activated Cl⁻ currents (IC₅₀ ≈ 60 μM) in atrial myocytes .
Target Channel | Effect | IC₅₀ (μM) | Voltage Dependence |
---|---|---|---|
Cardiac KATP | Inhibition of K⁺ efflux | ~10 | Yes |
Swelling-activated Cl⁻ | 50% block at +50 mV/−100 mV | 61.5/69.9 | No |
These effects are linked to its role in attenuating ischemia-induced extracellular K⁺ accumulation (reducing [K⁺]₀ from 13.3 mM to 9.2 mM) .
Redox and Mitochondrial Interactions
At micromolar concentrations, this compound disrupts mitochondrial bioenergetics:
-
ATP depletion : Reduces ATP levels in renal proximal tubules by 40% at 50 μM via mitochondrial uncoupling .
-
ROS modulation : Inhibits β-adrenergic receptor-induced ROS generation at 30 min (IC₅₀ ≈ 30 μM) .
Parameter | Effect | Concentration |
---|---|---|
Mitochondrial O₂ consumption | ↓ State 3 respiration by 30% | 50 μM |
Intracellular K⁺ | Blocks ISO-induced efflux | 100 μM |
pH-Dependent Stability
The salt demonstrates pH-sensitive stability:
-
Degradation in acidic conditions : Cleavage of sulfonylurea linkage, forming 5-chloro-2-methoxybenzoic acid and cyclohexylurea derivatives.
-
Stability in neutral/basic media : Retains structural integrity in phosphate buffer (pH 7) .
Enzymatic Interactions
-
cAMP/PKA pathway inhibition : Suppresses ISO-induced cAMP accumulation by enhancing cardiac phosphodiesterase (cPDE) activity, reducing PKA-mediated KATP channel phosphorylation .
-
Xanthine oxidase interaction : Blocks KCl-induced hydroxyl radical (·OH) generation via allopurinol-sensitive pathways .
Comparative Reactivity with Other Salts
Property | GBA-K | GBA-Na |
---|---|---|
Solubility (H₂O) | 77× GBA | 22× GBA |
Hydrate stability | Form II → Form I | Stable hydrate |
Bioavailability | Higher | Moderate |
This compound’s reactivity is defined by its dual role as a K⁺ donor and a sulfonylurea pharmacophore, enabling interactions with ion channels, mitochondrial complexes, and redox systems. Its polymorphic forms and hydration-dependent behavior further tailor its pharmacological and physicochemical profile.
Applications De Recherche Scientifique
Management of Type 2 Diabetes Mellitus
Glibenclamide is primarily prescribed for patients with type 2 diabetes who require additional glycemic control beyond diet and exercise. It effectively lowers blood glucose levels and is often used in combination with other antidiabetic agents.
Neuroprotective Effects
Recent studies have highlighted glibenclamide's potential neuroprotective properties. It has been shown to reduce neuroinflammation and improve behavioral outcomes following central nervous system injuries. This protective role is attributed to its ability to inhibit K_ATP channels, which can mitigate cell death and cerebral edema during inflammatory responses .
Anti-inflammatory Properties
Glibenclamide exhibits significant anti-inflammatory effects by inhibiting caspase-1 activation and interleukin secretion in macrophages. This suggests potential applications in treating inflammatory conditions beyond diabetes.
Cardiovascular Applications
Research indicates that glibenclamide may play a role in managing cardiovascular conditions by regulating vascular tone through its effects on K_ATP channels in vascular smooth muscle cells. This regulation is particularly relevant during shock states and systemic inflammation .
Renal Protection
Studies have shown that glibenclamide may protect renal proximal tubular cells from damage due to its action on mitochondrial energy metabolism. However, caution is advised as high concentrations can lead to ATP depletion and cellular injury .
Case Study 1: Severe Hypoglycemia
A case report documented a 77-year-old male patient who experienced severe hypoglycemia after long-term use of glibenclamide for type 2 diabetes management. The patient presented with blood glucose levels dropping to 50 mg/dl, necessitating immediate intervention with intravenous dextrose . This case emphasizes the need for careful monitoring of glucose levels in patients on glibenclamide, particularly those with renal impairments.
Case Study 2: Refractory Hyperkalemia
Another study explored glibenclamide's efficacy in treating refractory hyperkalemia associated with long-term heparin use. The administration of glibenclamide successfully managed elevated potassium levels, demonstrating its potential utility in nephrology .
Mécanisme D'action
Glibenclamide potassium salt exerts its effects by binding to and inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the release of insulin from the beta cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- Glibenclamide, sel de sodium
- Glibenclamide, sel d'ammonium
- Autres sulfonylurées telles que la glipizide et la gliclazide
Unicité
Glibenclamide, sel de potassium est unique en raison de sa solubilité plus élevée par rapport aux autres sels de glibenclamide. Cette solubilité accrue améliore sa biodisponibilité et son efficacité dans les applications cliniques. De plus, la forme sel de potassium présente des formes polymorphes distinctes, ce qui peut influencer sa stabilité et ses performances dans les formulations pharmaceutiques .
Activité Biologique
Glibenclamide potassium salt, also known as glyburide, is an oral hypoglycemic agent belonging to the sulfonylurea class. It is primarily used in the management of type 2 diabetes mellitus. This article explores its biological activity, focusing on its mechanisms of action, anti-inflammatory properties, and clinical implications based on diverse research findings.
Glibenclamide functions primarily by inhibiting ATP-sensitive potassium (KATP) channels located in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in increased calcium influx and subsequent insulin secretion. The KATP channels are composed of two main subunits: the Kir6.x subunit and the sulfonylurea receptor (Sur). Different isoforms of these subunits are expressed in various tissues, influencing glibenclamide's effects beyond glucose metabolism.
- KATP Channel Composition :
- Kir6.1/Kir6.2 : Pore-forming subunits.
- Sur1/Sur2A/Sur2B : Regulatory subunits found in pancreatic, cardiac, and smooth muscle tissues.
This mechanism is crucial for its hypoglycemic effect, but glibenclamide also exhibits significant anti-inflammatory properties through modulation of KATP channels in immune cells.
Anti-Inflammatory Effects
Recent studies have highlighted glibenclamide's role in reducing inflammation across various disease models. It has been shown to inhibit the NLRP3 inflammasome pathway, which is pivotal in inflammatory responses. The following table summarizes key findings from studies investigating glibenclamide's anti-inflammatory effects:
Study Model | Effects Observed |
---|---|
Bronchopulmonary dysplasia (mice) | Decreased IL-1β levels, neutrophils, and macrophages |
Allergic asthma (mice) | Reduced airway hyperresponsiveness and Th2 cytokines |
Severe acute pancreatitis (mice) | Lowered serum levels of IL-6, IL-1β, lipase, and amylase |
Cystitis (rats) | Decreased bladder mucosa edema and neutrophil infiltration |
Glibenclamide's anti-inflammatory action is attributed to its ability to inhibit calcium transients induced by P2X7 receptor activation on monocytes. This receptor activation typically results from ATP release during cellular injury, leading to inflammatory responses.
Case Studies and Clinical Implications
Clinical studies have demonstrated the efficacy of glibenclamide in managing blood glucose levels while also providing protective effects against inflammation-related injuries. For instance:
- Renal Ischemia/Reperfusion Injury : In a rat model, glibenclamide significantly reduced renal injury markers following ischemia/reperfusion events. The protective mechanism was linked to KATP channel blockade, which mitigated oxidative stress and inflammation during renal injury .
- Diabetes Management : A comprehensive review of diabetes management strategies highlighted how glibenclamide remains a cornerstone treatment for type 2 diabetes due to its dual role in glycemic control and anti-inflammatory effects that may benefit cardiovascular health .
- Inflammatory Diseases : In patients with chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, glibenclamide has shown potential benefits beyond glycemic control by reducing systemic inflammation markers .
Propriétés
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.